molecular formula C9H9BrClNO B1268117 N-(4-bromophenyl)-2-chloropropanamide CAS No. 21262-08-8

N-(4-bromophenyl)-2-chloropropanamide

Cat. No. B1268117
CAS RN: 21262-08-8
M. Wt: 262.53 g/mol
InChI Key: XUBDXLHGPBQDQM-UHFFFAOYSA-N
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Scientific Research Applications

Antibacterial Activities

N-(4-bromophenyl)-2-chloropropanamide: has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA . These findings suggest that the compound could be a valuable addition to the arsenal of antibiotics, particularly in the fight against bacteria that have developed resistance to conventional drugs.

Antimicrobial Agent Synthesis

The compound serves as a precursor in the synthesis of various antimicrobial agents. By undergoing the Suzuki-Miyaura cross-coupling reaction, it can be transformed into functionalized carboxamides with enhanced antimicrobial properties . This application is crucial in the development of new antimicrobial drugs that can be used to treat a range of infections.

Anticancer Research

Derivatives of N-(4-bromophenyl)-2-chloropropanamide have shown promise as potential anticancer agents. Studies have demonstrated their effectiveness against certain cancer cell lines, including human breast adenocarcinoma (MCF7), by inhibiting cell proliferation . This suggests that the compound could play a role in the development of new cancer therapies.

Molecular Docking Studies

The compound has been utilized in molecular docking studies to understand its interaction with various bacterial and cancer targets. These studies help in identifying the binding efficiency and specificity of the compound towards certain proteins, which is essential for rational drug design .

Antioxidant Properties

Research has also explored the antioxidant potential of N-(4-bromophenyl)-2-chloropropanamide derivatives. Antioxidants are important for protecting cells from damage caused by free radicals, and the compound’s derivatives could contribute to the development of new antioxidant therapies .

Drug Resistance Studies

The compound is used in studies aimed at understanding and combating drug resistance. By analyzing how derivatives of N-(4-bromophenyl)-2-chloropropanamide interact with drug-resistant pathogens, researchers can gain insights into the mechanisms of resistance and develop strategies to overcome it .

properties

IUPAC Name

N-(4-bromophenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDXLHGPBQDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336324
Record name N-(4-bromophenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-chloropropanamide

CAS RN

21262-08-8
Record name N-(4-Bromophenyl)-2-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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